Cas no 2679832-43-8 (tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate)
![tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2679832-43-8x500.png)
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28272663
- 2679832-43-8
- tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate
-
- インチ: 1S/C9H18FNO3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1
- InChIKey: TXVDUZWWEYBVLF-ZETCQYMHSA-N
- SMILES: FC[C@@H](COC)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 207.12707160g/mol
- 同位素质量: 207.12707160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 6
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- XLogP3: 1.2
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272663-0.5g |
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate |
2679832-43-8 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
Enamine | EN300-28272663-1.0g |
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate |
2679832-43-8 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-28272663-0.25g |
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate |
2679832-43-8 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-28272663-0.1g |
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate |
2679832-43-8 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-28272663-5.0g |
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate |
2679832-43-8 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-28272663-2.5g |
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate |
2679832-43-8 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-28272663-0.05g |
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate |
2679832-43-8 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
Enamine | EN300-28272663-10.0g |
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate |
2679832-43-8 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 |
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamateに関する追加情報
Introduction to Tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate (CAS No. 2679832-43-8)
Tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate, with the chemical formula C10H15FO3N, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2679832-43-8, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a fluoro substituent and a methoxy group in its molecular structure contributes to its distinct chemical behavior, making it a subject of interest for researchers exploring novel therapeutic agents.
The synthesis of Tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate involves a series of carefully orchestrated chemical reactions. The key step in its synthesis is the formation of the carbamate bond, which is facilitated by the reaction between a halogenated carboxylic acid derivative and an amine in the presence of a base. The stereochemistry of the molecule, particularly the (2R) configuration at the propan-2-yl group, is crucial for its biological activity. This stereochemical purity is achieved through enantioselective synthesis techniques, which are becoming increasingly important in pharmaceutical research.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluoro group in Tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate plays a pivotal role in modulating its pharmacokinetic properties. Studies have shown that fluorine atoms can significantly influence the electronic distribution within a molecule, leading to changes in its reactivity and interaction with biological systems. This has made fluorinated carbamates valuable candidates for developing drugs with improved efficacy and reduced side effects.
The methoxy group in the molecular structure of Tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate also contributes to its unique properties. Methoxy groups are known to enhance solubility and bioavailability, which are critical factors in drug design. Additionally, they can participate in hydrogen bonding interactions, further influencing the compound's binding affinity to biological targets. The combination of these functional groups makes Tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate a promising candidate for further exploration in medicinal chemistry.
Recent research has focused on exploring the potential applications of Tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate in various therapeutic areas. One notable area of interest is its potential as an intermediate in the synthesis of more complex drug molecules. The structural features of this compound make it a versatile building block that can be modified to create novel pharmacophores with specific biological activities. For instance, researchers have been investigating its use in developing kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases.
Another area where Tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate shows promise is in the development of central nervous system (CNS) drugs. The ability of fluorinated compounds to cross the blood-brain barrier has made them particularly attractive for treating neurological disorders. Studies have suggested that the unique combination of functional groups in this compound may enhance its ability to penetrate this barrier, potentially leading to more effective treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacological properties of Tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate have also been studied for their potential antimicrobial activity. Fluorinated carbamates have been shown to exhibit broad-spectrum antimicrobial effects, making them useful against both Gram-positive and Gram-negative bacteria. This has led to investigations into using this compound as an alternative treatment for multidrug-resistant infections, where traditional antibiotics are becoming increasingly ineffective.
In conclusion, Tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate (CAS No. 2679832-43-) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the fluoro and methoxy substituents, contribute to its distinct chemical behavior and make it a valuable candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the areas of oncology, neurology, and antimicrobial therapy.
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